molecular formula C12H14N4O4 B1497299 Inosine,2',3'-dideoxy-, 5'-acetate (9CI)

Inosine,2',3'-dideoxy-, 5'-acetate (9CI)

Cat. No.: B1497299
M. Wt: 278.26 g/mol
InChI Key: OUWJRGHVEKGNJL-VLCSVPMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inosine,2',3'-dideoxy-, 5'-acetate (9CI) is a synthetic nucleoside analog derived from inosine, featuring two key structural modifications: (1) removal of hydroxyl groups at the 2' and 3' positions of the ribose sugar (dideoxy modification) and (2) introduction of an acetyl ester at the 5'-hydroxyl group. Its molecular formula is C₁₂H₁₅N₄O₆, and its CAS number is 106568-79-0 (referenced in and ).

Properties

Molecular Formula

C12H14N4O4

Molecular Weight

278.26 g/mol

IUPAC Name

9-[(2R,5S)-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C12H14N4O4/c1-6(17)10(18)7-2-3-8(20-7)16-5-15-9-11(16)13-4-14-12(9)19/h4-5,7-8,10,18H,2-3H2,1H3,(H,13,14,19)/t7-,8+,10?/m0/s1

InChI Key

OUWJRGHVEKGNJL-VLCSVPMDSA-N

Isomeric SMILES

CC(=O)C([C@@H]1CC[C@@H](O1)N2C=NC3=C2N=CNC3=O)O

Canonical SMILES

CC(=O)C(C1CCC(O1)N2C=NC3=C2N=CNC3=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of Inosine,2',3'-dideoxy-, 5'-acetate (9CI) with similar compounds:

Compound Name Structural Features logP (Calculated) Key Physicochemical Properties
Inosine,2',3'-dideoxy-, 5'-acetate (9CI) 2',3'-dideoxy; 5'-acetate ~1.2 (estimated) Increased lipophilicity; ester lability
Inosine,2'-deoxy-,3',5'-diacetate (9CI) 2'-deoxy; 3',5'-diacetate ~1.8 Higher logP due to dual acetyl groups
Inosine,2',3'-dideoxy-, 5'-butanoate (9CI) 2',3'-dideoxy; 5'-butanoate ~2.5 Enhanced lipophilicity; slower ester hydrolysis
Uridine,3'-azido-2',3'-dideoxy-,5'-acetate (9CI) 3'-azido; 2',3'-dideoxy; 5'-acetate ~0.9 Azido group adds reactivity; antiviral potential
Adenosine,5'-[hydrogen(2-methylimidazol-1-yl)phosphonate] (9CI) 5'-phosphorimidazolide ~-1.5 Polar phosphonate; resistant to esterases

Key Observations :

  • Lipophilicity: The dideoxy modification and ester chain length significantly impact logP.
  • Metabolic Stability: The 5'-acetate group is prone to hydrolysis by esterases, whereas phosphonate derivatives (e.g., adenosine analog in ) exhibit greater enzymatic stability.

Enzymatic Processing and Substrate Specificity

  • However, adenylate deaminase (AMPDA) can process 5'-substituted analogs into inosine derivatives.
  • Nuclease Resistance: The dideoxy sugar moiety confers resistance to ribonucleases, a feature shared with antiviral dideoxynucleosides like ddI (didanosine).

Research Findings and Data Tables

Table 1: Enzymatic Conversion of 5'-Substituted Analogs

Substrate Enzyme Product Conversion Efficiency
5'-Amino adenosine ADA Inosine derivative High (>80%)
5'-Acetate inosine AMPDA Inosine derivative Moderate (50–60%)
5'-Azido uridine Not applicable N/A Antiviral activity

Table 2: Comparative Physicochemical Data

Property Inosine,2',3'-dideoxy-,5'-acetate Inosine,3',5'-diacetate Uridine,3'-azido analog
Molecular Weight 311.27 g/mol 354.31 g/mol 295.25 g/mol
Hydrogen Bond Donors 3 2 4
Topological PSA 105 Ų 95 Ų 120 Ų

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